molecular formula C16H14ClFO4 B1344964 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid CAS No. 1142201-95-3

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid

Cat. No. B1344964
M. Wt: 324.73 g/mol
InChI Key: BXCIJVXPFHZBEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds is detailed in the first paper, where a starting compound is used to derive a series of other compounds through processes such as cyclization, aminomethylation, and the formation of thiosemicarbazides and triazole-thiones . Although the exact synthesis route for 4

Scientific Research Applications

Chemical Synthesis and Building Blocks

4-Chloro-2-fluoro-5-nitrobenzoic acid is recognized as a multireactive building block in heterocyclic oriented synthesis (HOS). It's utilized to produce a range of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. This compound's versatility is beneficial for synthesizing diverse libraries of heterocycles vital in drug discovery (Křupková et al., 2013).

Herbicidal Activity

Compounds like 3-Chloro-4-fluorobenzoylthiourea, derived from chloro-4-fluorobenzoic acid, have been synthesized and exhibit notable herbicidal activity. These substances are valuable for their potential in agricultural applications, showcasing the chemical's utility beyond pharmaceuticals (Liu Chang-chun, 2006).

Enhanced Conductivity in Materials

4-Halobenzoics, including derivatives of 4-fluorobenzoic acid, have been applied to modify poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), significantly improving conductivity. This modification is crucial for applications in organic solar cells and electronic devices, indicating the potential of these compounds in materials science (Tan et al., 2016).

Microbial Inhibition

The introduction of a fluorine atom into certain structures, such as N-ethoxyethylpiperidine derivatives, has been shown to exhibit antimicrobial activity. These compounds were tested against various bacterial strains and yeast fungus, indicating their potential use in antimicrobial treatments (Issayeva et al., 2019).

Heterocyclic Compound Synthesis

Compounds related to 4-fluorobenzoic acid are used in the synthesis of heterocyclic compounds like isocoumarin derivatives and 4-ethenylcarbazoles. These compounds have applications in pharmaceuticals and fluorescence, highlighting the chemical's role in the production of bioactive and functional materials (Shimizu et al., 2009).

Synthesis of Biologically Active Compounds

Derivatives of 4-fluorobenzoic acid have been used in the synthesis of biologically active molecules such as benzimidazolium salts. These compounds have demonstrated inhibitory activities against enzymes like α-glycosidase and acetylcholinesterase, which are relevant in treating conditions like Alzheimer's disease and diabetes (Bal et al., 2021).

Safety And Hazards

The compound is labeled as an irritant . It’s important to handle it with care, avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methoxy]-3-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO4/c1-2-21-15-7-10(16(19)20)4-6-14(15)22-9-11-3-5-12(18)8-13(11)17/h3-8H,2,9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCIJVXPFHZBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101185719
Record name Benzoic acid, 4-[(2-chloro-4-fluorophenyl)methoxy]-3-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid

CAS RN

1142201-95-3
Record name Benzoic acid, 4-[(2-chloro-4-fluorophenyl)methoxy]-3-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142201-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[(2-chloro-4-fluorophenyl)methoxy]-3-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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